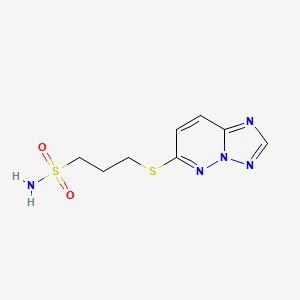

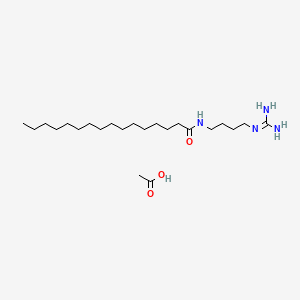

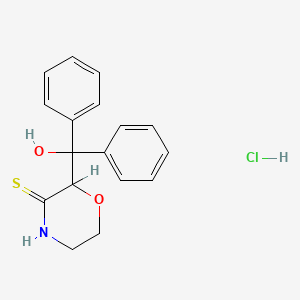

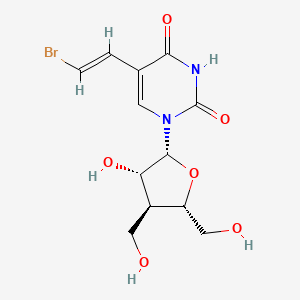

2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)-: is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity. It is primarily used in antiviral therapies, particularly for the treatment of herpes simplex virus infections.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)- involves several key steps:

Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a pyrimidine base. This reaction typically requires a Lewis acid catalyst and an anhydrous solvent.

Bromination: The next step involves the bromination of the ethenyl group. This is usually achieved using bromine or a bromine-containing reagent under controlled conditions to ensure the formation of the desired (E)-isomer.

Deprotection: The final step involves the removal of protecting groups to yield the target compound. This step often requires acidic or basic conditions, depending on the nature of the protecting groups used.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical standards.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

Substitution: The bromine atom in the ethenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent and a base to facilitate the reaction.

Major Products:

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Ethyl derivatives.

Substitution: Various nucleophilic substitution products, depending on the nucleophile used.

科学的研究の応用

Chemistry: The compound is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is used to study the mechanisms of viral replication and the effects of nucleoside analogs on cellular processes.

Medicine: The primary application in medicine is as an antiviral agent. It is particularly effective against herpes simplex virus infections, where it inhibits viral DNA synthesis.

Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its synthesis and production are critical for ensuring a stable supply of effective antiviral medications.

作用機序

The compound exerts its antiviral effects by inhibiting viral DNA polymerase. It is incorporated into the viral DNA during replication, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis.

類似化合物との比較

Acyclovir: Another nucleoside analog used in antiviral therapy.

Ganciclovir: Similar in structure and function, used to treat cytomegalovirus infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Comparison:

Uniqueness: The presence of the 2-bromoethenyl group in 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)- provides unique antiviral properties, making it more effective against certain strains of herpes simplex virus.

Efficacy: Compared to acyclovir and ganciclovir, this compound has shown higher potency in inhibiting viral replication.

Bioavailability: While valacyclovir has improved bioavailability, the unique structure of this compound allows for targeted delivery and reduced side effects.

特性

CAS番号 |

130351-63-2 |

|---|---|

分子式 |

C12H15BrN2O6 |

分子量 |

363.16 g/mol |

IUPAC名 |

5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15BrN2O6/c13-2-1-6-3-15(12(20)14-10(6)19)11-9(18)7(4-16)8(5-17)21-11/h1-3,7-9,11,16-18H,4-5H2,(H,14,19,20)/b2-1+/t7-,8-,9+,11-/m1/s1 |

InChIキー |

LNMGBEHJIWCBAA-LMYMSVDUSA-N |

異性体SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O)/C=C/Br |

正規SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)C=CBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。